molecular formula C10H10N2O B14728489 2,4-Diaminonaphthalen-1-ol CAS No. 6532-66-7

2,4-Diaminonaphthalen-1-ol

Cat. No.: B14728489
CAS No.: 6532-66-7
M. Wt: 174.20 g/mol
InChI Key: SGEHDRMRHWBHLE-UHFFFAOYSA-N
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Description

2,4-Diaminonaphthalen-1-ol is an organic compound with the molecular formula C10H10N2O It is a derivative of naphthalene, featuring two amino groups at the 2 and 4 positions and a hydroxyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminonaphthalen-1-ol typically involves the nitration of naphthalene followed by reduction and subsequent hydroxylation. One common method starts with the nitration of naphthalene to form 2,4-dinitronaphthalene. This intermediate is then reduced using a suitable reducing agent such as iron powder in acidic conditions to yield 2,4-diaminonaphthalene. Finally, hydroxylation of 2,4-diaminonaphthalene is achieved using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminonaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

2,4-Diaminonaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Diaminonaphthalen-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diaminonaphthalene
  • 1,3-Diaminonaphthalene
  • 1,4-Diaminonaphthalene
  • 1,5-Diaminonaphthalene
  • 1,8-Diaminonaphthalene

Uniqueness

2,4-Diaminonaphthalen-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other isomers may not be as effective.

Properties

CAS No.

6532-66-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,4-diaminonaphthalen-1-ol

InChI

InChI=1S/C10H10N2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H,11-12H2

InChI Key

SGEHDRMRHWBHLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N)N

Origin of Product

United States

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